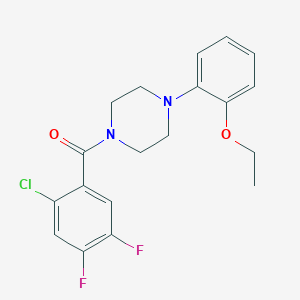
4,4-diphenyl-2-butanone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-diphenyl-2-butanone oxime is a chemical compound that has gained attention in scientific research due to its potential as an anti-cancer agent. This compound has been synthesized using various methods and has shown promising results in inhibiting cancer cell growth.
作用机制
The mechanism of action of 4,4-diphenyl-2-butanone oxime is not fully understood. However, studies have suggested that this compound may inhibit the activity of enzymes involved in cancer cell growth and survival. It may also interfere with signaling pathways that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes in cancer cells. It has been reported to increase the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix and are important for cancer cell invasion and metastasis.
实验室实验的优点和局限性
One advantage of using 4,4-diphenyl-2-butanone oxime in lab experiments is its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cells and induce apoptosis. Another advantage is that this compound can be easily synthesized using various methods.
A limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Further research is needed to elucidate the molecular targets of this compound. Another limitation is that this compound may have off-target effects, which can affect the interpretation of experimental results.
未来方向
There are several future directions for research on 4,4-diphenyl-2-butanone oxime. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for anti-cancer therapy.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results as an anti-cancer agent. It can be synthesized using various methods and has been extensively studied for its potential in inhibiting cancer cell growth. Further research is needed to fully understand its mechanism of action and to investigate its potential as a combination therapy with other anti-cancer agents.
合成方法
4,4-diphenyl-2-butanone oxime can be synthesized using a variety of methods. One such method involves the reaction of 4,4-diphenyl-2-butanone with hydroxylamine hydrochloride in the presence of sodium acetate in acetic acid. This method has been reported to yield a high purity product. Another method involves the reaction of 4,4-diphenyl-2-butanone with hydroxylamine hydrochloride in the presence of sodium hydroxide in ethanol. This method has been reported to yield a higher yield of the product.
科学研究应用
4,4-diphenyl-2-butanone oxime has been extensively studied for its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been reported to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
属性
IUPAC Name |
(NE)-N-(4,4-diphenylbutan-2-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-13(17-18)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,18H,12H2,1H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXVKWDFDWUPQB-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(3-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5725662.png)
![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B5725674.png)
![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5725681.png)

![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5725702.png)
![2-(4-biphenylyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5725714.png)
![4-benzyl-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B5725719.png)
![2-[(4-chlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5725723.png)
![ethyl 5-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5725727.png)
![N-[2-(methylthio)phenyl]-2-phenylacetamide](/img/structure/B5725736.png)
![N-(tert-butyl)-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5725744.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5725751.png)
![2-chloro-4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725758.png)